molecular formula C17H18ClNO5S B13032309 (2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid

(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid

Cat. No.: B13032309
M. Wt: 383.8 g/mol
InChI Key: CLUCIOWWTLBRMT-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[[4-(2-Chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid is a chiral small molecule featuring a sulfonamide linker, a 2-chlorophenoxy-substituted phenyl group, and a branched 3-methylbutanoic acid backbone. This compound’s stereochemistry (2S configuration) is critical for its bioactivity, as enantiomeric forms often exhibit divergent pharmacological profiles. Though direct pharmacological data are unavailable in the provided evidence, its structural features align with inhibitors of proteases or kinases, common targets for sulfonamide derivatives .

Properties

Molecular Formula

C17H18ClNO5S

Molecular Weight

383.8 g/mol

IUPAC Name

(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid

InChI

InChI=1S/C17H18ClNO5S/c1-11(2)16(17(20)21)19-25(22,23)13-9-7-12(8-10-13)24-15-6-4-3-5-14(15)18/h3-11,16,19H,1-2H3,(H,20,21)/t16-/m0/s1

InChI Key

CLUCIOWWTLBRMT-INIZCTEOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with a suitable halogenating agent to form 2-chlorophenoxy halide.

    Coupling with Phenylsulfonylamine: The chlorophenoxy intermediate is then reacted with phenylsulfonylamine under basic conditions to form the corresponding sulfonylamino derivative.

    Introduction of the Methylbutanoic Acid Moiety: The final step involves the coupling of the sulfonylamino derivative with a suitable methylbutanoic acid precursor under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl and thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes or receptors, while the chlorophenoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Diazaspiro-Decenyl Derivatives (EP 4 374 877 A2)

The European patent (2024) describes two highly complex molecules with diazaspiro[4.5]decenyl cores, trifluoromethylphenyl carbamoyl groups, and pyrimidinyl substituents. While these share the sulfonamide-like carbamoyl group with the target compound, their structural complexity (e.g., spiro rings, multiple fluorine atoms) suggests enhanced target specificity, likely for kinase or protease inhibition. Key differences include:

  • Molecular Weight : The patent compounds have significantly higher molecular weights (>700 g/mol) compared to the target compound (~400–450 g/mol estimated), impacting pharmacokinetics (e.g., absorption, half-life).
  • Therapeutic Potential: The patent compounds’ fluorine-rich structures may improve metabolic stability but increase synthetic complexity .

Methylsulfonylbenzoic Acids (Kanto Reagents Catalog)

These simpler analogs (2- and 3-methylsulfonylbenzoic acids) share a sulfonyl group with the target compound but lack the chlorophenoxy and branched alkyl chain. Key comparisons include:

Property 2-Methylsulfonylbenzoic Acid 3-Methylsulfonylbenzoic Acid Target Compound
Molecular Formula C₈H₈O₄S C₈H₈O₄S C₁₇H₁₇ClNO₅S (estimated)
Melting Point 137–140°C 230°C Not provided
Functional Groups Sulfonyl, carboxylic acid Sulfonyl, carboxylic acid Sulfonamide, chlorophenoxy, carboxylic acid
Applications Synthetic intermediates Synthetic intermediates Potential therapeutic agent

The higher melting point of 3-methylsulfonylbenzoic acid (230°C) suggests stronger crystal lattice interactions compared to the target compound, which likely has moderate solubility due to its hydrophobic chlorophenoxy group .

Hexoxy-Substituted Butanoic Acid (Chemie Report)

This compound (C₂₆H₃₂F₃NO₄) shares a chiral (2S) configuration and carboxylic acid group with the target but replaces the sulfonamide and chlorophenoxy groups with a hexoxy chain and trifluoromethylphenyl carbamoyl moiety. Structural differences include:

  • Bioactivity : The trifluoromethylphenyl carbamoyl group may confer selectivity for nuclear receptors (e.g., PPARs), contrasting with the sulfonamide’s protease/kinase affinity.
  • Molecular Weight : At 495 g/mol, it is heavier than the target, likely affecting bioavailability .

Tripeptide Derivative Met-Phe-Ser (Report)

This peptide (C₁₇H₂₅N₃O₅S) diverges significantly from the target compound in both structure and application:

  • Backbone : Peptide bonds vs. sulfonamide linkage.
  • Functional Groups: Methylsulfanyl (Met) and hydroxyl (Ser) groups enhance hydrogen-bonding capacity but reduce metabolic stability compared to the target’s chlorophenoxy and methylbutanoic acid groups.
  • Applications : Likely serves as an enzyme substrate or signaling modulator, whereas the target’s design suggests enzyme inhibition .

Biological Activity

(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a sulfonylamino group and a chlorophenoxy moiety, which contribute to its unique properties and mechanisms of action in biological systems. This article will explore the compound's biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

PropertyValue
Molecular Formula C21H18ClNO5S
Molecular Weight 431.9 g/mol
IUPAC Name This compound
InChI Key ODODBPHOBJENGR-IBGZPJMESA-N

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The sulfonylamino group may inhibit specific enzymes involved in inflammatory pathways, potentially leading to reduced inflammation.
  • Receptor Modulation: The chlorophenoxy group can interact with hydrophobic pockets in receptor proteins, influencing their activity and downstream signaling pathways.
  • Antioxidant Activity: Preliminary studies suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases.

Anticancer Potential

Several studies have explored the anticancer effects of this compound. For instance, it was shown to induce apoptosis in cancer cell lines by activating caspase pathways. The presence of the sulfonylamino group is believed to enhance its ability to target cancerous cells selectively.

Case Studies

  • In Vitro Study on Macrophage Activation:
    • Objective: To assess the anti-inflammatory effects on activated macrophages.
    • Findings: The compound significantly reduced TNF-alpha and IL-6 levels compared to controls, indicating potential therapeutic applications in inflammatory diseases.
  • Anticancer Activity Assessment:
    • Objective: Evaluate cytotoxicity against various cancer cell lines.
    • Findings: The compound demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines, suggesting promising anticancer activity.

Toxicological Profile

A comparative study on the toxicity of related compounds suggests that this compound has a favorable safety profile. It exhibited lower toxicity than similar compounds at equivalent doses, making it a candidate for further development in therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.